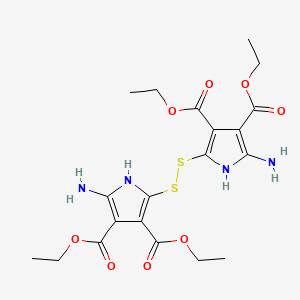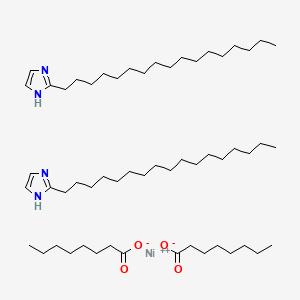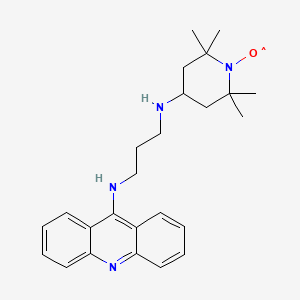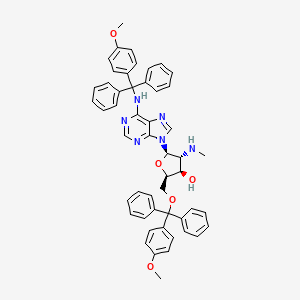
1H-Pyrrole-3,4-dicarboxylic acid, 2,2'-dithiobis(5-amino-, tetraethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its pyrrole ring structure, which is a five-membered aromatic ring containing one nitrogen atom. The presence of dicarboxylic acid and dithiobis(5-amino) groups further enhances its chemical reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring through the Paal-Knorr synthesis, followed by the introduction of carboxylic acid groups via oxidation reactions. The dithiobis(5-amino) groups are then incorporated through nucleophilic substitution reactions, and finally, the esterification process is carried out to obtain the tetraethyl ester form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous monitoring of reaction progress. The final product is purified through techniques such as recrystallization, chromatography, or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiobis(5-amino) groups to thiol groups.
Substitution: Nucleophilic substitution reactions can replace the amino groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) involves its interaction with molecular targets such as enzymes or receptors. The compound’s dithiobis(5-amino) groups can form disulfide bonds with cysteine residues in proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the pyrrole ring structure allows for π-π interactions with aromatic amino acids, further influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 1H-Pyrrole-2,5-dicarboxylic acid
- 1H-Pyrrole-2,3-dicarboxylic acid
Uniqueness
1H-Pyrrole-3,4-dicarboxylic acid, 2,2’-dithiobis(5-amino-, tetraethyl ester) stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dicarboxylic acid and dithiobis(5-amino) groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
38187-04-1 |
|---|---|
Molekularformel |
C20H26N4O8S2 |
Molekulargewicht |
514.6 g/mol |
IUPAC-Name |
diethyl 2-amino-5-[[5-amino-3,4-bis(ethoxycarbonyl)-1H-pyrrol-2-yl]disulfanyl]-1H-pyrrole-3,4-dicarboxylate |
InChI |
InChI=1S/C20H26N4O8S2/c1-5-29-17(25)9-11(19(27)31-7-3)15(23-13(9)21)33-34-16-12(20(28)32-8-4)10(14(22)24-16)18(26)30-6-2/h23-24H,5-8,21-22H2,1-4H3 |
InChI-Schlüssel |
DVIVZYXVJSOTBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC(=C1C(=O)OCC)SSC2=C(C(=C(N2)N)C(=O)OCC)C(=O)OCC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;hydroiodide](/img/structure/B12805815.png)








![1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12805851.png)
![Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]](/img/structure/B12805852.png)
![6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12805855.png)

